molecular formula C11H9NO3 B1324610 3-Methoxyisoquinoline-1-carboxylic acid CAS No. 374917-64-3

3-Methoxyisoquinoline-1-carboxylic acid

Cat. No.: B1324610
CAS No.: 374917-64-3
M. Wt: 203.19 g/mol
InChI Key: LDKMAQZTEXDDQH-UHFFFAOYSA-N
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Description

3-Methoxyisoquinoline-1-carboxylic acid is an alkaloid derivative of isoquinoline. This compound has a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol.

Preparation Methods

3-Methoxyisoquinoline-1-carboxylic acid can be synthesized through various methods. One common synthetic route involves the Pictet-Spengler reaction, where tryptophan undergoes decarboxylation and oxidative deamination. Another method involves the synthesis from 3-Hydroxyisoquinoline . Industrial production methods typically involve large-scale synthesis using these established routes, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methoxyisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

3-Methoxyisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .

Comparison with Similar Compounds

3-Methoxyisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:

    Isoquinoline: A parent compound with a similar structure but lacking the methoxy and carboxylic acid groups.

    3-Hydroxyisoquinoline: A similar compound with a hydroxyl group instead of a methoxy group.

    Quinoline: A related compound with a different ring structure. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxyisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-6-7-4-2-3-5-8(7)10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKMAQZTEXDDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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